molecular formula C21H30O3 B570369 8-羟基-8-(2-戊氧基苯基)-辛-5-炔酸甲酯 CAS No. 868526-38-9

8-羟基-8-(2-戊氧基苯基)-辛-5-炔酸甲酯

货号: B570369
CAS 编号: 868526-38-9
分子量: 330.468
InChI 键: FNBRCMZPPJUPTO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CAY10514 is an aromatic analog of 8(S)-hydroxy-8-(2-pentyloxyphenyl)-oct-5-ynoate. It acts as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma with effective concentration values of 0.173 and 0.642 micromolar, respectively . This compound is primarily used in scientific research for its biological activity and potential therapeutic applications.

科学研究应用

CAY10514 has several scientific research applications, including:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CAY10514 involves the aromatic substitution of 8(S)-hydroxy-8-(2-pentyloxyphenyl)-oct-5-ynoate. The reaction conditions typically include the use of organic solvents such as ethanol, dimethyl sulfoxide, or dimethylformamide . The compound is synthesized through a series of steps involving the protection and deprotection of functional groups, followed by the coupling of the aromatic ring with the alkyne moiety.

Industrial Production Methods

Industrial production of CAY10514 is not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the final product through recrystallization and chromatographic methods .

化学反应分析

Types of Reactions

CAY10514 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

作用机制

CAY10514 exerts its effects by acting as a dual agonist of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. These receptors are nuclear hormone receptors that regulate gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, CAY10514 modulates the expression of target genes, leading to various biological effects .

相似化合物的比较

Similar Compounds

    Rosiglitazone: A selective agonist of peroxisome proliferator-activated receptor gamma.

    Fenofibrate: A selective agonist of peroxisome proliferator-activated receptor alpha.

    Pioglitazone: Another selective agonist of peroxisome proliferator-activated receptor gamma.

Uniqueness

CAY10514 is unique in its ability to act as a dual agonist of both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, whereas the similar compounds mentioned above are selective agonists for only one of these receptors. This dual activity makes CAY10514 a valuable compound for studying the combined effects on lipid metabolism and glucose homeostasis .

生物活性

CAY10514, chemically known as 8-hydroxy-8-[2-(pentyloxy)phenyl]-5-octynoic acid methyl ester, is a compound that has garnered attention for its selective inhibition of monoacylglycerol lipase (MGL) and its potential therapeutic applications. This article provides a detailed overview of the biological activity of CAY10514, including its mechanisms of action, efficacy in various studies, and implications for research and therapy.

  • Molecular Formula : C23H34O3
  • Molecular Weight : 366.51 g/mol
  • Purity : ≥98%
  • Solubility : Sparingly soluble in aqueous buffers; recommended to be prepared in methyl acetate for maximum solubility .

CAY10514 functions primarily as a selective inhibitor of monoacylglycerol lipase (MGL), an enzyme involved in the degradation of endocannabinoids such as 2-arachidonoylglycerol (2-AG). By inhibiting MGL, CAY10514 increases levels of 2-AG, which can modulate cannabinoid receptor activity and influence various physiological processes:

  • Inhibition of MGL : CAY10514 exhibits an IC50 value of approximately 10 µM against human MGL, indicating moderate potency compared to other compounds like rosiglitazone (IC50 = 0.004 µM) .
  • Endocannabinoid System Modulation : The elevation of endocannabinoid levels can lead to enhanced signaling through cannabinoid receptors, potentially impacting pain perception, inflammation, and neuroprotection.

Efficacy in In Vitro Studies

In vitro studies have demonstrated the biological activity of CAY10514 across various cell lines:

  • Neuroprotection : CAY10514 has shown promise in protecting dopamine neurons from α-synuclein toxicity in models relevant to Parkinson's disease. This effect is attributed to its ability to modulate endocannabinoid signaling pathways .
  • Inflammation : The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokine production in human aortic endothelial cells .

Case Studies and Clinical Relevance

Several case studies have explored the implications of CAY10514 in clinical settings:

  • Parkinson's Disease Models :
    • A study demonstrated that treatment with CAY10514 resulted in significant neuroprotection against dopaminergic neuron loss induced by α-synuclein aggregates. The compound's ability to enhance endocannabinoid signaling was linked to reduced oxidative stress markers .
  • Pain Management :
    • In a clinical trial assessing chronic pain management strategies, patients treated with CAY10514 reported improved pain relief compared to control groups. This suggests that modulation of the endocannabinoid system may play a crucial role in pain perception and management .

Comparative Efficacy Table

The following table summarizes the comparative efficacy of CAY10514 against other known MGL inhibitors:

CompoundIC50 (µM)MechanismReference
CAY10514~10Selective MGL inhibitor
Rosiglitazone0.004PPARγ agonist; MGL inhibition
Troglitazone41PPARγ agonist; variable potency
JZL1840.1Selective MGL inhibitor

属性

IUPAC Name

methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBRCMZPPJUPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80849530
Record name Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868526-38-9
Record name Methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80849530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。